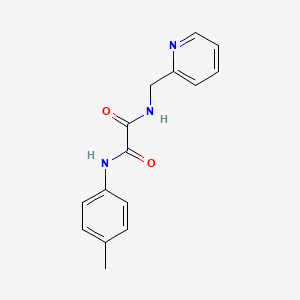

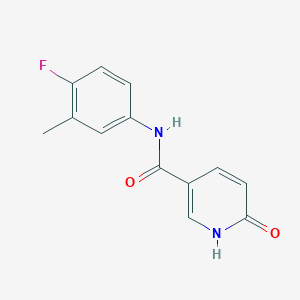

![molecular formula C20H18ClN3O2 B2861827 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole CAS No. 1788753-89-8](/img/structure/B2861827.png)

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a phenyl ring, and a 1,2,4-oxadiazole ring . The 1,3,4-oxadiazole is an important class of heterocyclic scaffold, which serves as the main core in a wide range of therapeutics .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the phenyl groups, and the formation of the 1,2,4-oxadiazole ring . The synthetic strategies used could include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine, phenyl, and 1,2,4-oxadiazole rings . The spatial orientation of substituents and the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates .Chemical Reactions Analysis

The compound could undergo various chemical reactions due to the presence of the pyrrolidine, phenyl, and 1,2,4-oxadiazole rings . The pyrrolidine ring, in particular, is known for its versatility in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine, phenyl, and 1,2,4-oxadiazole rings could affect its solubility, melting point, and other properties .科学的研究の応用

Anticancer Potential

A study identified a compound structurally related to 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole as a novel apoptosis inducer with potential as an anticancer agent. This compound exhibited good activity against several breast and colorectal cancer cell lines. It induced apoptosis by arresting cells in the G(1) phase. The molecular target was identified as TIP47, an IGF II receptor-binding protein, highlighting its potential in cancer therapy (Zhang et al., 2005).

Enzyme Inhibition for Neurological Disorders

5-Aryl-1,3,4-oxadiazoles, with a similar core structure, were designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurological disorders such as dementia and myasthenia gravis. These compounds showed moderate inhibition of AChE and BChE, with the potential for treating related disorders (Pflégr et al., 2022).

Antimicrobial and Antitubercular Activity

Another study focused on synthesizing novel indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles, demonstrating their antimicrobial activity. This research contributes to the development of new antimicrobial agents, indicating the broad spectrum of biological activities exhibited by oxadiazole derivatives (Sreeramulu & Ashokgajapathiraju, 2014). Additionally, derivatives of 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazol-2-yl substituted benzothioate were synthesized and shown to have moderate to good antitubercular activity, highlighting their potential as antitubercular agents (Joshi et al., 2015).

Antianxiety Properties

A series of oxadiazole pyridine derivatives synthesized from 2-chloro-6-hydrazino-isonicotinic acid hydrazide showed promising antianxiety activity, comparable to diazepam. This study opens new avenues for the development of anxiolytic drugs based on the oxadiazole scaffold (Amr et al., 2008).

作用機序

Safety and Hazards

将来の方向性

The compound “5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole” and similar compounds could have potential applications in the development of new drugs. Future research could focus on further exploring the biological activity of these compounds, optimizing their synthesis, and investigating their mechanism of action .

特性

IUPAC Name |

2-(2-chlorophenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c21-16-10-5-4-9-15(16)13-18(25)24-12-6-11-17(24)20-22-19(23-26-20)14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIXGFFHKIXITI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2861746.png)

![2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2861747.png)

![(E)-3-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2861748.png)

![4-{[4-(2-Fluoropyridine-4-carbonyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B2861755.png)

![(7-Methoxy-1-benzofuran-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2861761.png)

![N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2861762.png)